N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 326901-98-8
VCID: VC21431295
InChI: InChI=1S/C19H23N3O4S/c1-15(23)20-16-7-9-17(10-8-16)27(24,25)22-13-11-21(12-14-22)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,20,23)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5g/mol

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

CAS No.: 326901-98-8

Cat. No.: VC21431295

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.5g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide - 326901-98-8

Specification

CAS No. 326901-98-8
Molecular Formula C19H23N3O4S
Molecular Weight 389.5g/mol
IUPAC Name N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Standard InChI InChI=1S/C19H23N3O4S/c1-15(23)20-16-7-9-17(10-8-16)27(24,25)22-13-11-21(12-14-22)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,20,23)
Standard InChI Key ISQIUOSWILTEAM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structure

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is registered with CAS number 326901-98-8, serving as its unique identifier in chemical databases . The compound has a molecular formula of C19H23N3O4S and a molecular weight of 389.47 g/mol . Its structure consists of a 2-methoxyphenyl group attached to a piperazine ring, which is connected to a phenyl ring via a sulfonyl bridge, with an acetamide group attached to the phenyl ring.

The compound belongs to several chemical classifications simultaneously, including sulfonamides, acetamides, piperazine derivatives, and methoxyphenyl compounds. These classifications reflect its complex structure that integrates multiple functional groups strategically positioned to enable potential interactions with biological targets.

Table 1.1: Chemical Identity of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

ParameterValueSource
CAS Number326901-98-8
Molecular FormulaC19H23N3O4S
Molecular Weight389.47 g/mol
SynonymsAcetamide, N-[4-[[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl]phenyl]-
Chemical ClassificationSulfonamide, Acetamide, Piperazine derivative

The three-dimensional structure of this molecule is characterized by the conformational flexibility of the piperazine ring, which can adopt various orientations relative to the attached aromatic rings. This flexibility may play a crucial role in the compound's ability to interact with biological targets, allowing it to adapt its conformation to complement binding sites on proteins or enzymes.

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateSolidBased on similar molecular weight compounds
SolubilityModerately soluble in polar organic solvents; Limited water solubilityPresence of polar functional groups and hydrophobic regions
Hydrogen Bond Acceptors~8-10Counting O and N atoms with available lone pairs
Hydrogen Bond Donors~1-2NH groups in the structure
LipophilicityModerateBalance of hydrophilic and hydrophobic groups

The compound contains several functional groups that contribute to its chemical reactivity. The sulfonamide group is moderately acidic and can potentially undergo deprotonation under basic conditions. The acetamide group can undergo hydrolysis in strongly acidic or basic conditions. The methoxy group could be susceptible to demethylation under specific conditions, while the aromatic rings might participate in electrophilic aromatic substitution reactions with suitable reagents.

The presence of both the piperazine and sulfonamide moieties suggests potential for coordination with metal ions, which could influence its behavior in biological systems or provide opportunities for developing metal-complex derivatives with modified properties.

Structural Characteristics and Related Compounds

The structure of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be compared with several related compounds to understand structure-activity relationships and potential biological implications. The compound shares structural similarities with various pharmaceutical agents, particularly those targeting neurological and psychiatric conditions.

Table 3.1: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamideC19H23N3O4S389.47Reference compound
N-{4-[4-(2-methoxybenzoyl)piperazine-1-sulfonyl]phenyl}acetamideC20H23N3O5S417.48Contains 2-methoxybenzoyl instead of 2-methoxyphenyl
2-(2-methoxyphenyl)-N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamideC20H25N3O4S403.5Contains methyl on piperazine and different connectivity
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamideC17H19N5O3S~378.47Contains pyrazine instead of 2-methoxyphenyl

A notable structural analog is N-{4-[4-(2-methoxybenzoyl)piperazine-1-sulfonyl]phenyl}acetamide (Compound ID: Y511-6611), which differs from our target compound by containing an additional carbonyl group between the piperazine and the 2-methoxyphenyl moiety . This modification increases the molecule's polarity and potentially alters its hydrogen-bonding capabilities and receptor interactions.

Another related compound is 2-(2-methoxyphenyl)-N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamide (Compound ID: Y206-4916), which features a methyl substituent on the piperazine ring and a different connectivity pattern . This compound has a calculated logP value of 2.1733, indicating moderate lipophilicity, and demonstrates how minor structural modifications can significantly alter the physicochemical properties of these molecules.

The structural similarities among these compounds suggest they may share similar pharmacological targets, particularly those involving neurotransmitter receptors or other proteins in the central nervous system. The variations in substituents likely modulate binding affinities, selectivity profiles, and metabolic stability.

Comparative Analysis with Analogous Compounds

A comparative analysis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide with structurally related compounds provides insights into how specific structural features influence physicochemical properties and potential biological activities.

Structure-Property Relationships

Table 7.1: Comparative Physicochemical Properties of Related Compounds

PropertyN-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide2-(2-methoxyphenyl)-N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamideN-{4-[4-(2-methoxybenzoyl)piperazine-1-sulfonyl]phenyl}acetamide
Molecular Weight (g/mol)389.47403.5417.48
logP (calculated)Not provided2.17331.249
Hydrogen Bond AcceptorsNot provided910
Hydrogen Bond DonorsNot provided11
Polar Surface Area (Ų)Not provided65.93479.3
Reference

The addition of a methyl group to the piperazine ring, as seen in 2-(2-methoxyphenyl)-N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamide, increases lipophilicity as reflected in the higher logP value (2.1733) . This modification might enhance membrane permeability and blood-brain barrier penetration, which could be advantageous for compounds targeting central nervous system conditions.

Future Research Directions

Research involving N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide and structurally related compounds presents numerous opportunities for future investigation across multiple disciplines. Based on the structural features and potential applications discussed, several promising research directions can be identified.

Medicinal Chemistry Optimization

Future research could focus on systematic structural modifications to optimize pharmacological properties:

  • Exploration of various substituents on the phenyl rings to enhance potency and selectivity for specific targets

  • Investigation of alternative linkers to replace or modify the sulfonamide group

  • Incorporation of bioisosteric replacements for the acetamide group

  • Development of prodrug approaches to improve pharmacokinetic properties

Mechanism of Action Studies

Detailed investigation of how this compound and its analogs interact with biological targets would provide valuable insights:

  • X-ray crystallographic studies of protein-ligand complexes to visualize binding modes

  • Molecular dynamics simulations to understand conformational dynamics during target binding

  • Structure-activity relationship studies correlating specific structural features with biological activities

  • Pharmacophore modeling to identify essential features for target interaction

Therapeutic Application Development

Based on initial findings, development of specific therapeutic applications might include:

  • Evaluation in animal models of relevant diseases to establish in vivo efficacy

  • Formulation development to optimize delivery and bioavailability

  • Combination studies with established therapeutic agents to identify potential synergies

  • Targeted delivery approaches to enhance therapeutic index and reduce off-target effects

Chemical Biology Applications

The compound's structural features suggest potential utility as a chemical tool for biological investigations:

  • Development of labeled analogs (fluorescent, radioactive) for imaging and binding studies

  • Creation of affinity probes for target identification and validation

  • Design of photoaffinity derivatives for capturing transient protein-ligand interactions

  • Utilization in chemoproteomics approaches to profile cellular targets

Synthetic Methodology Advancements

Improving synthetic access to this compound class would facilitate broader research applications:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalytic methods for key transformation steps

  • Investigation of flow chemistry approaches for continuous manufacturing

  • Adaptation of synthetic strategies for library generation and high-throughput chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator